molecular formula C12H20N2O2 B2373481 [2-Amino-1-(3,4-dimethoxyphenyl)ethyl]dimethylamine CAS No. 851176-41-5

[2-Amino-1-(3,4-dimethoxyphenyl)ethyl]dimethylamine

Cat. No. B2373481
CAS RN: 851176-41-5
M. Wt: 224.304
InChI Key: UEMUYGSFWRCGFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[2-Amino-1-(3,4-dimethoxyphenyl)ethyl]dimethylamine” is a chemical compound with the CAS Number: 851176-41-5 . It has a molecular weight of 224.3 . The compound is an oil at room temperature .


Physical And Chemical Properties Analysis

“[2-Amino-1-(3,4-dimethoxyphenyl)ethyl]dimethylamine” is an oil at room temperature . It has a molecular weight of 224.3 .

Scientific Research Applications

Carboxyl-Protecting Group in Peptide Chemistry

  • The 2-(diphenylphosphino)ethyl group, related in structure to [2-Amino-1-(3,4-dimethoxyphenyl)ethyl]dimethylamine, is used for carboxyl-protection of amino acids or peptides, demonstrating stability in peptide synthesis and mild conditions for deprotection (Chantreux, Gamet, Jacquier, & Verducci, 1984).

Radioligands and Dopamine Receptor Study

  • The compound has been used as a ligand in the preparation of technetium-99m phenethylamine complexes for preliminary evaluation as dopamine receptor radioligands, highlighting its potential in neuroimaging and pharmacological research (Vitale, Calviño, Ferrari, Stahl, & Pomilio, 1995).

Synthesis of Fused 3-Aminopyran-2-ones

  • It's involved in the synthesis of various chemical compounds including fused 3-aminopyran-2-ones, demonstrating its utility in organic synthesis and medicinal chemistry (Soršak, Stanovnik, & Grdadolnik, 1998).

Intracellular Calcium Activity

Cytotoxic Activity in Cancer Research

  • The structure of this compound is used in the development of carboxamide derivatives of benzo[b][1,6]naphthyridines, demonstrating significant cytotoxic activity against various cancer cell lines (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Co-crystal Study in Structural Chemistry

  • The compound forms part of a co-crystal structure, aiding in the understanding of molecular interactions and crystal engineering (Asiri, Al-Youbi, Faidallah, & Ng, 2011).

Chiral Auxiliary in Organic Synthesis

  • It's found effective as a chiral auxiliary for diastereoselective alkylation of aldimines in organic synthesis, demonstrating its importance in stereoselective chemistry (Kohara, Hashimoto, & Saigo, 1999).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the GHS pictograms GHS05 and GHS07 . The specific hazard and precautionary statements were not available in the resources.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N,N-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-14(2)10(8-13)9-5-6-11(15-3)12(7-9)16-4/h5-7,10H,8,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMUYGSFWRCGFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CN)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

851176-41-5
Record name [2-amino-1-(3,4-dimethoxyphenyl)ethyl]dimethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.